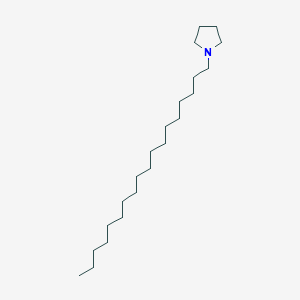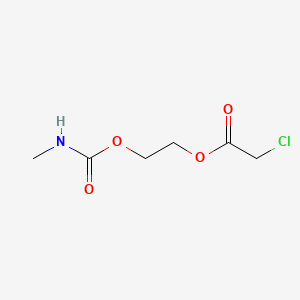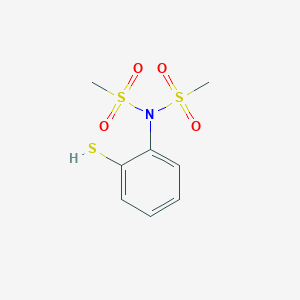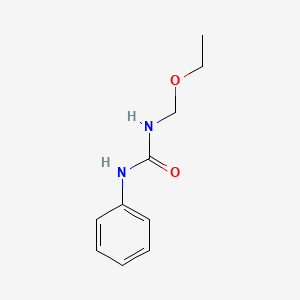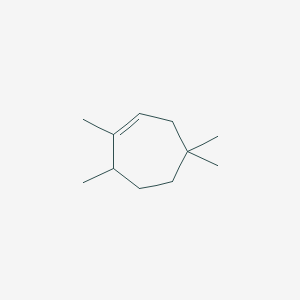
1,4,4,7-Tetramethylcycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4,7-Tetramethylcycloheptene is an organic compound with the molecular formula C₁₁H₂₀. It is a derivative of cycloheptene, characterized by the presence of four methyl groups attached to the cycloheptene ring.
Vorbereitungsmethoden
The synthesis of 1,4,4,7-Tetramethylcycloheptene can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cycloheptene ring. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,4,4,7-Tetramethylcycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1,4,4,7-Tetramethylcycloheptene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4,4,7-Tetramethylcycloheptene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
1,4,4,7-Tetramethylcycloheptene can be compared with other similar compounds, such as:
Cycloheptene: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,3,3,5-Tetramethylcyclohexene: A similar compound with a six-membered ring, which exhibits different reactivity and properties due to the ring size and methyl group positioning.
1,2,3,4-Tetramethylcyclopentene: Another related compound with a five-membered ring, showing distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
106007-86-7 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
1,4,4,7-tetramethylcycloheptene |
InChI |
InChI=1S/C11H20/c1-9-5-7-11(3,4)8-6-10(9)2/h5,10H,6-8H2,1-4H3 |
InChI-Schlüssel |
SICYNZBBKVUCOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC=C1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


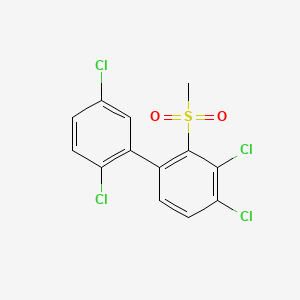

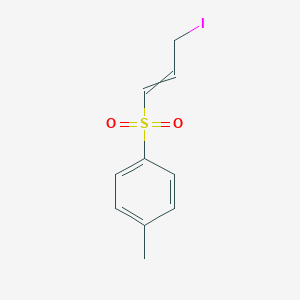
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
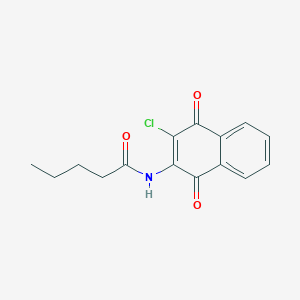
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
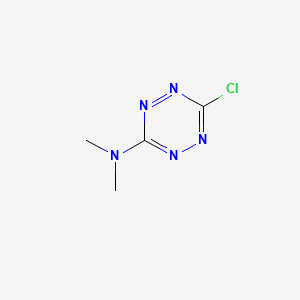
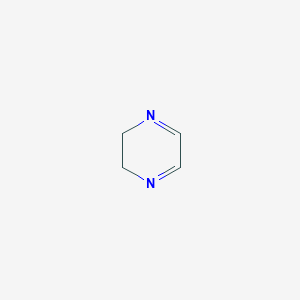
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
